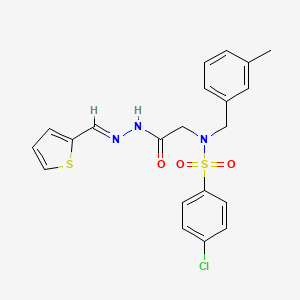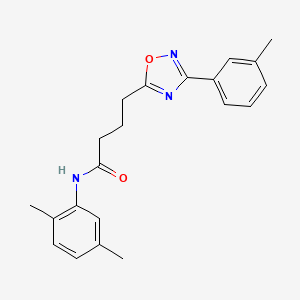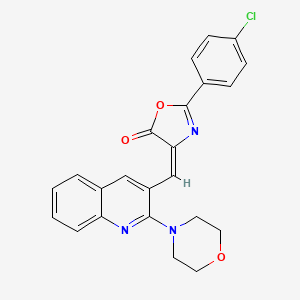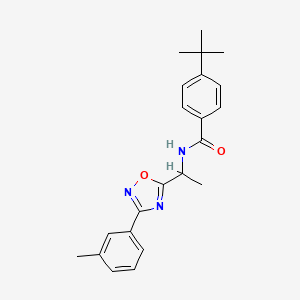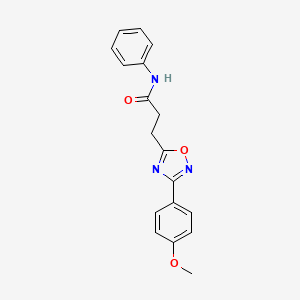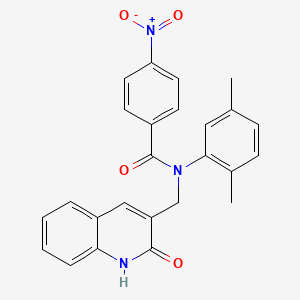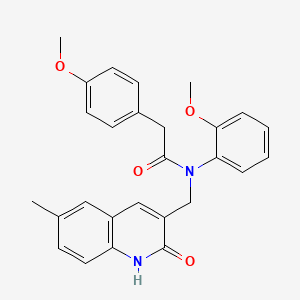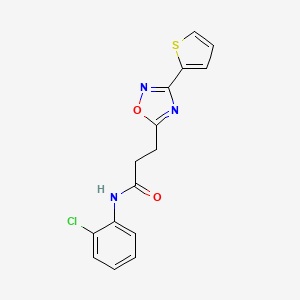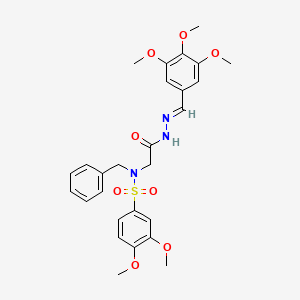![molecular formula C21H21FN4O2S B7685577 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide”, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . One of the synthesis pathways involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Molecular Structure Analysis
The molecular structure of “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is characterized by a pyrazolo[3,4-b]quinoline core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a quinoline ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines .科学研究应用
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide: belongs to the class of pyrazolo[3,4-b]pyridines , which are heterocyclic compounds. These molecules exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) up to date .
Structure: The compound’s structure consists of a pyrazolo[3,4-b]quinoline core with a butyl group at position N1, a methyl group at position C7, and a 4-fluorobenzenesulfonamide moiety. The fusion of pyrazole and pyridine rings results in its bicyclic structure (Figure 1).
!Compound Structure
Synthetic Methods
Various synthetic approaches have been employed to prepare this compound. Starting from either a preformed pyrazole or pyridine, chemists have developed methods to introduce substituents at key positions. These methods include cyclization reactions, condensations, and functional group transformations.
Anticancer Agents: Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for drug development.
Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines act as kinase inhibitors. They target specific kinases involved in cellular signaling pathways, potentially modulating disease processes.
Anti-inflammatory Properties: Studies suggest that these compounds possess anti-inflammatory properties. By inhibiting pro-inflammatory enzymes or cytokines, they may contribute to managing inflammatory diseases.
Antiviral Activity: Some derivatives exhibit antiviral activity. Researchers have investigated their potential against viruses such as HIV, influenza, and herpes simplex.
Neuroprotective Effects: Pyrazolo[3,4-b]pyridines have shown neuroprotective effects in preclinical models. They may offer therapeutic strategies for neurodegenerative disorders.
Photodynamic Therapy: Researchers have explored their use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, selectively damaging cancer cells.
Metabolic Disorders: Exploring their impact on metabolic pathways, scientists have investigated pyrazolo[3,4-b]pyridines for conditions like diabetes and obesity.
Other Applications: Additional areas of interest include cardiovascular diseases, antimicrobial activity, and enzyme inhibition.
作用机制
Mode of Action
It is known that the compound belongs to the class of 1h-pyrazolo[3,4-b]quinolines . Compounds in this class have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 490594 Da , which is within the range generally considered favorable for oral bioavailability
Result of Action
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
属性
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-3-4-11-26-21-18(13-15-6-5-14(2)12-19(15)23-21)20(24-26)25-29(27,28)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULVFULWYNJVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


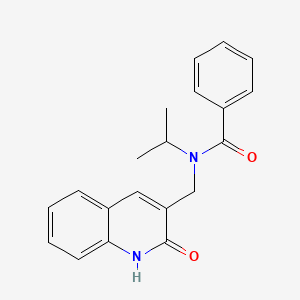
![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)
